Tert-butyl 3-cyano-3-phenylpropanoate Tert-butyl 3-cyano-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18572463
InChI: InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3
SMILES:
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

Tert-butyl 3-cyano-3-phenylpropanoate

CAS No.:

Cat. No.: VC18572463

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-cyano-3-phenylpropanoate -

Specification

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl 3-cyano-3-phenylpropanoate
Standard InChI InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3
Standard InChI Key WGMVZSOFQSFATG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(C#N)C1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

Tert-butyl 3-cyano-3-phenylpropanoate (IUPAC name: tert-butyl 3-cyano-3-phenylpropanoate) is a propanoic acid derivative where the tert-butyl group forms the ester moiety, and the alpha carbon (C-3) bears both cyano (–CN) and phenyl (–C₆H₅) substituents. The molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 245.27 g/mol . The compound’s structure is defined by the following features:

  • A central propanoate backbone with the ester oxygen linked to a tert-butyl group.

  • A cyano group and phenyl ring attached to the third carbon of the propanoate chain, creating a sterically congested and electron-deficient environment.

This substitution pattern is critical for its reactivity, particularly in nucleophilic additions and reductions, as demonstrated in its role as a precursor to amino alcohols .

Synthesis and Reaction Pathways

Alternative Routes

Physicochemical Properties

Spectroscopic Data

  • Infrared (IR) Spectroscopy:

    • Strong absorption at 1722 cm⁻¹ (C=O stretch of the ester) .

    • Peaks at 2216 cm⁻¹ (C≡N stretch) and 3350–3239 cm⁻¹ (N–H stretch in related intermediates) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 1.59 (s, 9H, tert-butyl), 3.87 (s, 3H, ester CH₃), 6.97–8.03 (m, 5H, phenyl) .

    • ¹³C NMR: δ 182.0 (C=O), 171.4 (ester carbonyl), 116.9 (CN), 28.1 (tert-butyl CH₃) .

  • Mass Spectrometry: Major fragment at m/z 216 corresponds to loss of the tert-butyl group .

Applications in Organic Synthesis

Intermediate for Amino Alcohols

The reduction of tert-butyl 3-cyano-3-phenylpropanoate to 4-amino-3-phenyl-1-butanol exemplifies its utility in synthesizing β-amino alcohols, which are pivotal in asymmetric catalysis and drug design . The cyano group’s conversion to an amine under reducing conditions (e.g., LiAlH₄) is a key transformation.

Precursor to Heterocycles

The electron-withdrawing cyano and ester groups facilitate cyclization reactions. For instance, intramolecular Heck couplings or Ullmann reactions could yield substituted isothiazoles or pyridines, though specific examples require further exploration .

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